2-{4,8-dimethyl-7-[(3-methylbut-2-en-1-yl)oxy]-2-oxo-2H-chromen-3-yl}acetic acid
CAS No.:
Cat. No.: VC13312252
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H20O5 |
|---|---|
| Molecular Weight | 316.3 g/mol |
| IUPAC Name | 2-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetic acid |
| Standard InChI | InChI=1S/C18H20O5/c1-10(2)7-8-22-15-6-5-13-11(3)14(9-16(19)20)18(21)23-17(13)12(15)4/h5-7H,8-9H2,1-4H3,(H,19,20) |
| Standard InChI Key | RYTMCPUAVMNKLA-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O |
| Canonical SMILES | CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a 2H-chromen-2-one core substituted at positions 3, 4, 7, and 8:
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Position 3: Acetic acid moiety (–CH2COOH), which enhances hydrophilicity and potential for hydrogen bonding .
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Position 4 and 8: Methyl groups (–CH3) that contribute to steric effects and metabolic stability .
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Position 7: A prenyloxy group [(3-methylbut-2-en-1-yl)oxy], introducing lipophilicity and influencing interactions with hydrophobic enzyme pockets .
The molecular formula is C18H20O5, with a molecular weight of 316.3 g/mol. Its IUPAC name, 2-[4,8-dimethyl-7-(3-methylbut-2-enoxy)-2-oxochromen-3-yl]acetic acid, reflects these substitutions.
Spectral and Physicochemical Properties
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SMILES:
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC=C(C)C)CC(=O)O. -
LogP: Estimated at ~2.5–3.0, indicating moderate lipophilicity suitable for membrane permeability .
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Hydrogen Bond Donors/Acceptors: 2 donors (carboxylic acid) and 5 acceptors (ketone, ether, ester) .
Synthesis and Structural Optimization
Synthetic Routes
While no direct synthesis is reported for this compound, analogous chromenones are typically synthesized via:
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Perkin Condensation: Coupling of substituted salicylaldehydes with succinic anhydride under acidic or microwave conditions .
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Aldol-Lactonization: Cyclocondensation of 4-oxo-4H-chromen-3-carbaldehydes with acetic acid derivatives .
Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 18–50 min) and improve yields by 10–20% compared to conventional heating .
Structure-Activity Relationships (SAR)
Key SAR insights from related chromenones ( ):
Removal of the C3 acetic acid group or replacement with esters abolishes activity in intestinal anion exchanger (slc26a3) inhibition assays .
Biological Activities and Mechanisms
Carbonic Anhydrase (CA) Inhibition
Chromenones with C7 aryloxy or prenyloxy groups exhibit selective inhibition of tumor-associated isoforms hCA IX/XII over off-target hCA I/II . For example:
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EMAC10164d (4′-fluorophenyl analog): Ki = 0.46 µM (hCA IX), 0.80 µM (hCA XII) .
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This compound’s prenyloxy group may similarly enhance selectivity due to hydrophobic interactions with CA active sites .
Intestinal Anion Exchanger (slc26a3) Inhibition
4,8-Dimethylcoumarins with C3 acetic acid inhibit slc26a3-mediated chloride/bicarbonate exchange (IC50 = 0.023–0.035 µM) . Structural analogs of the target compound show comparable activity, suggesting potential utility in treating constipation .
Antioxidant and Antimicrobial Activity
Chromenones with electron-donating groups (e.g., –OCH3) exhibit radical scavenging in DPPH assays (EC50 = 10–50 µM) . The prenyloxy group may augment lipid peroxidation inhibition, though direct data is lacking.
Comparative Analysis with Analogous Compounds
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